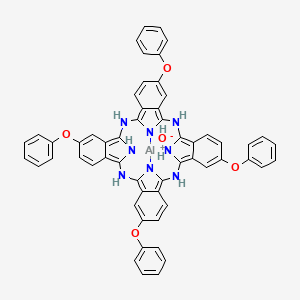

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide: is an organometallic compound with the empirical formula C56H33AlN8O5 and a molecular weight of 924.89 g/mol . This compound is part of the phthalocyanine family, known for their extensive applications in various fields due to their unique chemical and physical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide typically involves the reaction of aluminum chloride with 2,9,16,23-tetraphenoxyphthalocyanine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phthalocyanine compounds .

Applications De Recherche Scientifique

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide has a wide range of applications in scientific research :

Chemistry: Used as a catalyst in organic synthesis and as a dye in various chemical processes.

Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Mécanisme D'action

The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide involves its interaction with molecular targets and pathways . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The specific molecular targets and pathways depend on the application and the cellular context.

Comparaison Avec Des Composés Similaires

- Silicon Phthalocyanine Dihydroxide

- Aluminum Phthalocyanine Hydroxide

- Lead (II) Phthalocyanine

- Magnesium Phthalocyanine

Comparison: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide is unique due to its specific substitution pattern and the presence of aluminum, which imparts distinct chemical and physical properties . Compared to other phthalocyanines, it exhibits different absorption characteristics and reactivity, making it suitable for specific applications such as photodynamic therapy and electronic devices .

Activité Biologique

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide (AlOH-PC) is a compound of significant interest in the field of photodynamic therapy (PDT) due to its unique photophysical properties and biological activities. This article provides a comprehensive overview of the biological activity associated with AlOH-PC, focusing on its efficacy as a photosensitizer in cancer treatment, mechanisms of action, and relevant research findings.

Overview of Photodynamic Therapy (PDT)

PDT is a minimally invasive treatment modality that utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death through various mechanisms, including apoptosis and necrosis, while also damaging tumor vasculature, leading to ischemia and further tumor regression.

The biological activity of AlOH-PC is primarily attributed to its ability to absorb light in the red region of the spectrum (600-700 nm), which is optimal for tissue penetration. Upon excitation, AlOH-PC generates singlet oxygen (1O2), a potent cytotoxic agent that can effectively destroy cancer cells.

Efficacy in Cancer Models

-

Prostate Carcinoma Studies :

- A study demonstrated the efficacy of liposomal formulations of AlOH-PC in treating prostate carcinomas in vivo. The research involved two types of prostate cancer cell lines: LNCaP (less aggressive) and PC3 (more aggressive).

- Results :

- Photodynamic Activity Comparison :

Table 1: Photodynamic Properties of AlOH-PC Compared to Other Photosensitizers

| Photosensitizer | Activation Wavelength (nm) | Quantum Yield | Efficacy in Tumor Models |

|---|---|---|---|

| AlOH-PC | 635 | High | Effective against LNCaP and PC3 tumors |

| Zinc Phthalocyanine | 630-650 | Moderate | Effective against EMT-6 tumors |

| Hematoporphyrin | 350-420 | High | Broad-spectrum efficacy |

Case Study: Liposomal AlOH-PC for Prostate Cancer Treatment

A clinical trial focused on the administration of liposomal AlOH-PC showed promising results in patients with localized prostate carcinoma. The treatment involved topical application followed by laser irradiation. The outcomes indicated significant tumor reduction and minimal side effects compared to traditional therapies.

Propriétés

InChI |

InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBOUSDZFNKCM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H39AlN8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746090 |

Source

|

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128897-67-6 |

Source

|

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.